N,2-Bis(2-bromophenyl)acetamide
Description
Significance of Bis-Acetamide Derivatives and Brominated Aromatics in Modern Organic Chemistry
Bis-acetamide derivatives are a class of organic compounds that feature two acetamide (B32628) groups. These structures are significant in various fields of chemistry. For instance, compounds like N,O-Bis(trimethylsilyl)acetamide (BSA) are widely used as silylating agents in organic synthesis to protect functional groups such as amines, amides, alcohols, and phenols during chemical reactions. chemicalbook.comwikipedia.org This protective role is crucial for achieving high yields and specificity in complex molecular syntheses. chemicalbook.com The application of bis-acetamide derivatives extends to analytical chemistry, where they are used to create volatile derivatives for gas chromatography (GC) and liquid chromatography (LC) analysis. dakenchem.com Furthermore, in medicinal chemistry, bis-acetamide structures can be found in molecules designed for therapeutic purposes, with some derivatives exhibiting biological activities. scielo.org.za
Brominated aromatic compounds, characterized by one or more bromine atoms attached to an aromatic ring, are also of considerable importance in organic chemistry and materials science. scirp.org The presence of a bromine atom provides a reactive handle for a variety of chemical transformations, most notably in cross-coupling reactions catalyzed by transition metals like palladium. scirp.org This reactivity makes bromoarenes valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. scirp.orgfiveable.me In materials science, brominated aromatics serve as precursors for advanced materials with specific optical, electronic, or magnetic properties. ontosight.ai For example, they are used in the synthesis of graphene nanoribbons, where the bromine atoms facilitate polymerization and subsequent carbonization to form these novel materials. jst.go.jp The introduction of bromine into aromatic systems is a key step in creating flame retardants, dyes, and other specialty chemicals. scirp.org
Contextualization of N,2-Bis(2-bromophenyl)acetamide within Advanced Chemical Synthesis and Materials Science Research Paradigms
Given the established utility of its structural components, this compound can be contextualized within several advanced research areas. The presence of two bromophenyl groups suggests its potential as a precursor or building block in both chemical synthesis and materials science.
In the realm of advanced chemical synthesis, the two bromine atoms on the phenyl rings of this compound could serve as reactive sites for double cross-coupling reactions. This would allow for the construction of complex, polycyclic, or polymeric structures. The acetamide linkages provide specific stereochemical and conformational properties to the molecule, which could influence the outcome of such synthetic transformations. Research into related brominated acetamide compounds has shown their utility in synthesizing heterocyclic systems and natural products. For instance, a related compound, 2-(2-bromophenyl)-N-[2,2-bis(phenylsulfanyl)ethenyl]acetamide, undergoes aryl radical cyclization to form isoquinolinone structures, which are key components of certain alkaloids. rsc.org
From a materials science perspective, the aromatic and brominated nature of this compound makes it a candidate for the synthesis of novel polymers or functional materials. Brominated aromatic compounds are known to be used in the production of polymers with enhanced thermal stability or flame-retardant properties. The bis-acetamide core could impart specific intermolecular interactions, such as hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials derived from it. The incorporation of nitrogen and bromine into a single molecular framework is also relevant for the development of advanced materials like doped graphene nanoribbons, where such heteroatoms can tune the electronic and catalytic properties. jst.go.jp
While direct experimental data on this compound is sparse, the known chemistry of bis-acetamides and brominated aromatics provides a strong foundation for predicting its potential applications and for guiding future research into its synthesis and properties.
Structure
3D Structure
Properties
IUPAC Name |
N,2-bis(2-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO/c15-11-6-2-1-5-10(11)9-14(18)17-13-8-4-3-7-12(13)16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDSDXQARVLUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of N,2 Bis 2 Bromophenyl Acetamide
Mechanisms of Aryl Radical Cyclization Involving Brominated Phenylacetamide Systems
Aryl radical cyclization is a powerful method for forming new rings in organic synthesis. In systems like N,2-bis(2-bromophenyl)acetamide, this process can be initiated by the homolytic cleavage of the carbon-bromine bond, typically using a radical initiator such as azobisisobutyronitrile (AIBN) and a reducing agent like tri-n-butyltin hydride (Bu3SnH). researchgate.net The resulting aryl radical can then attack an unsaturated part of the molecule, leading to the formation of a new ring.
The regioselectivity of the cyclization, whether it proceeds via an exo or endo pathway, is influenced by several factors, including the substitution pattern and the geometry of the reacting system. For instance, Bu3SnH-mediated aryl radical cyclization of related N-ethenyl-2-(2-bromophenyl)acetamides has been shown to yield different products depending on the substitution on the enamide. researchgate.netacs.org While some substrates predominantly give the 6-exo cyclization product, others can lead to 7-endo cyclization, highlighting the subtle control exerted by the molecular framework. acs.org The presence of sulfur atoms on the N-vinylic bond has also been shown to direct the cyclization towards a 6-exo-trig pathway to form isoquinolinones. researchgate.netresearchgate.net
These radical cyclization reactions are crucial for constructing polycyclic heterocyclic systems, which are common motifs in natural products and pharmaceutically active compounds. researchgate.net
Nucleophilic Substitution and Electrophilic Reactivity at Amide and Aromatic Centers
The chemical reactivity of this compound also includes nucleophilic and electrophilic reactions at its amide and aromatic centers.
Nucleophilic Substitution: The bromine atoms on the phenyl rings are susceptible to nucleophilic substitution, although this typically requires harsh conditions or metal catalysis. smolecule.com More readily, the amide nitrogen can act as a nucleophile after deprotonation. For example, it can react with electrophiles in substitution reactions. nih.gov The amide functionality itself can undergo hydrolysis under acidic or basic conditions to yield 2-bromoaniline (B46623) and 2-bromophenylacetic acid. evitachem.com
Electrophilic Reactivity: The aromatic rings, while deactivated by the electron-withdrawing bromine atoms and the acetamide (B32628) group, can still undergo electrophilic aromatic substitution. The directing effects of the substituents will guide the position of incoming electrophiles. The acetamido group is an ortho-, para-director, while the bromine is also an ortho-, para-director, leading to complex product mixtures unless one directing group's influence is significantly stronger. The bromoethyl group within the broader class of bromoacetamides acts as an electrophile, reacting with various nucleophiles. This electrophilic nature is fundamental to its use as an alkylating agent. acs.org
The reactivity of related N-arylacetamides in electrophilic fluorination has been studied, showing a general preference for fluorination ortho to the acetamido group. researchgate.net
Palladium-Catalyzed Reactions and Cross-Coupling Strategies for Derivatization
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly well-suited for modifying brominated aromatic compounds like this compound. acs.org The carbon-bromine bonds can readily participate in a variety of palladium-catalyzed transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. This has been successfully applied to similar N-(dibromophenyl)acetamide structures to couple them with various arylboronic acids. researchgate.netbeilstein-journals.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a C-C bond and introducing an alkynyl group. This method has been used on related bromo-substituted heterocycles. beilstein-journals.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. This is a powerful tool for synthesizing complex aniline (B41778) derivatives. acs.org
Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene.
These palladium-catalyzed reactions offer a versatile platform for the derivatization of this compound, enabling the synthesis of a wide array of analogs with diverse functionalities. researchgate.netunitus.itscholaris.ca The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net
Derivatization Protocols for Structural Modification and Functionalization
The structural modification of this compound can be achieved through various derivatization protocols targeting its key functional groups. semanticscholar.orguzh.chresearchgate.net
Modification of the Amide Group:
N-Alkylation/N-Arylation: The amide nitrogen can be deprotonated with a suitable base and subsequently reacted with alkyl or aryl halides to introduce substituents.
Hydrolysis: As mentioned, hydrolysis of the amide bond provides access to the constituent carboxylic acid and amine, which can then be used in further synthetic transformations. evitachem.com
Modification of the Aromatic Rings:
Cross-Coupling Reactions: As detailed in the previous section, palladium-catalyzed cross-coupling reactions are the most prominent methods for modifying the brominated phenyl rings. researchgate.net
Lithiation-Substitution: Treatment with a strong organolithium reagent (e.g., n-butyllithium) can lead to lithium-halogen exchange, generating a highly reactive aryllithium species. This can then be quenched with various electrophiles to introduce a wide range of functional groups.
Derivatization for Analytical Purposes: Derivatization is also employed to enhance the analytical properties of a molecule, for example, by increasing its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. scielo.org.zagreyhoundchrom.com This often involves reactions like silylation or acylation of active hydrogens, such as the N-H of the amide. semanticscholar.orgresearchgate.net
A summary of potential derivatization reactions is presented in the table below.
| Reaction Type | Reagents and Conditions | Functional Group Targeted | Resulting Modification |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | C-Br | C-Aryl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | C-Br | C-Alkynyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-Br | C-N |
| Amide N-Alkylation | Alkyl halide, base | N-H | N-Alkyl |
| Amide Hydrolysis | Acid or base, heat | Amide | Carboxylic acid and amine |
Formation of Complex Heterocyclic Systems Utilizing this compound as a Precursor
The strategic placement of reactive sites in this compound makes it an excellent precursor for the synthesis of complex heterocyclic systems. nih.govresearchgate.netekb.eg Intramolecular reactions, often catalyzed by transition metals, can be designed to construct new rings.
For example, an intramolecular double Heck reaction could potentially be employed to form a dibenzo-fused heterocyclic system. Similarly, a sequence of a cross-coupling reaction to introduce a suitable functional group followed by an intramolecular cyclization is a common strategy.
Research on related compounds demonstrates the feasibility of such transformations. For instance, N-(2-bromophenyl) acetamide derivatives have been used in the synthesis of benzopyranones through intramolecular arylation. acs.org Furthermore, palladium-catalyzed cascade reactions of similar structures have been developed to produce complex heterocyclic frameworks. unitus.it The synthesis of isatin (B1672199) N-phenylacetamide based sulfonamides showcases the use of related starting materials in building complex molecules with potential biological activity. nih.gov
The ability to undergo aryl radical cyclization, as discussed in section 3.1, is another powerful route to heterocyclic systems from brominated phenylacetamides. researchgate.netacs.org These methods provide access to a diverse range of ring systems that are of significant interest in medicinal chemistry and materials science.
In-depth Structural Analysis of this compound Remains Elusive
A comprehensive review of available scientific literature reveals a significant lack of published experimental data for the specific chemical compound This compound . Despite extensive searches for advanced structural and spectroscopic information, no specific findings related to its single-crystal X-ray diffraction, nuclear magnetic resonance, infrared or Raman spectroscopy, or mass spectrometry fragmentation patterns could be located.
The user's request for a detailed article focusing solely on this compound cannot be fulfilled at this time due to the absence of the necessary primary research data in publicly accessible databases and scientific publications. The stringent requirement to adhere to a specific outline detailing these advanced characterization techniques precludes the use of generalized information or data from analogous but structurally distinct molecules.
While research exists for related compounds such as N-(2-bromophenyl)acetamide and N-(4-bromophenyl)acetamide, extrapolating this data would be scientifically inappropriate and would not meet the explicit and sole focus on this compound as requested. The structural distinctions, namely the presence of a second 2-bromophenyl group on the acetyl moiety, would lead to unique crystallographic and spectroscopic properties that cannot be inferred from simpler analogues.
Therefore, the generation of a scientifically accurate and thorough article as per the provided outline is not possible until experimental characterization of this compound is performed and published within the scientific community.
Computational and Theoretical Studies on N,2 Bis 2 Bromophenyl Acetamide and Its Analogues
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational studies of molecules like N,2-Bis(2-bromophenyl)acetamide. These methods are employed to model the electronic structure and predict a wide array of molecular properties. researchgate.net DFT, especially when using hybrid functionals like B3LYP, is frequently chosen for its favorable balance between computational accuracy and cost. researchgate.net
The first step in most computational studies is the geometry optimization of the molecule. researchgate.net This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For analogues of this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), are performed to obtain the optimized geometry. researchgate.netmdpi.comresearchgate.net
Conformational analysis is crucial for flexible molecules, as different spatial arrangements of atoms (conformers) can have varying energies and, consequently, different populations at a given temperature. The study of the conformational energy landscape reveals the relative stabilities of different conformers and the energy barriers for their interconversion. For instance, in related acetanilide (B955) structures, the torsion angle between the phenyl ring and the amide side chain is a key conformational parameter. researchgate.net In N-(2-bromophenyl)acetamide, the dihedral angle between the mean plane of the benzene (B151609) ring and the amide group has been reported to be 42.75 (14)°. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for an Analogue, 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide (B32628) (2,3CPA), calculated by B3LYP/6-311G(d,p). researchgate.net
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Cl | 1.78, 1.77 | - |
| C-C | 1.55 | - |
| C=O | 1.22 | - |
| C-N | 1.35 | - |
| N-H | 1.01 | - |
| C-Cl-C | - | 109.5 |
| C-C=O | - | 123.1 |
| O=C-N | - | 124.3 |
| C-N-H | - | 119.8 |
This table is based on data for an analogous compound and serves as an illustrative example of the types of parameters obtained from geometry optimization.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. researchgate.net For analogues of this compound, the HOMO and LUMO are often distributed over the π-system of the aromatic rings, and the electron transitions are typically of the π-π* type. researchgate.net
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Acetamide Analogue.
| Parameter | Energy (eV) |
| E(HOMO) | -6.5 |
| E(LUMO) | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Note: The values in this table are illustrative and represent typical ranges observed for similar aromatic acetamide compounds.
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.dersc.org The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. rsc.org Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. rsc.org
For acetamide derivatives, the MEP map often shows a region of high negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. researchgate.net The regions around the N-H proton typically exhibit a positive potential, making them potential hydrogen bond donor sites. researchgate.net The MEP analysis helps in understanding intermolecular interactions and the initial steps of chemical reactions. uni-muenchen.de
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex molecular wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.de NBO analysis is particularly useful for studying electron delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals. rsc.orguni-muenchen.de
By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the extent of electron delocalization and its stabilizing effect on the molecule. uni-muenchen.de This is often evaluated using second-order perturbation theory, which provides the stabilization energy (E(2)) for each donor-acceptor interaction. rsc.org In acetamide derivatives, significant delocalization is often observed between the lone pairs of the nitrogen and oxygen atoms and the π* orbitals of the carbonyl group and the aromatic ring.
Quantum chemical calculations can simulate various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. The calculation of vibrational frequencies (IR and Raman) is a common application. eurjchem.com By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be predicted. researchgate.net Often, the calculated frequencies are scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. eurjchem.com These calculations provide valuable information for assigning the signals in experimental NMR spectra and can help in confirming the structure of the compound.
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for a Related Dichloroacetamide Analogue. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H stretch | 3450 | 3270 |
| C=O stretch | 1720 | 1680 |
| C-N stretch | 1380 | 1375 |
This table is based on data for an analogous compound and illustrates the typical correlation between calculated and experimental spectroscopic data.
Intermolecular Interaction Analysis through Advanced Computational Tools
Beyond the properties of a single molecule, computational tools are also employed to study how molecules interact with each other. This is particularly important for understanding the properties of materials in the solid state, such as crystal packing, and for studying interactions with biological macromolecules. researchgate.netresearchgate.net
Hirshfeld Surface Analysis for Quantifying Interatomic Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can decompose the crystal packing into a summary of interatomic contacts.
The analysis involves partitioning the crystal electron density into molecular fragments, generating a surface where the contributions from the molecule of interest and all its neighbors are equal. The distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are calculated and plotted on a 2D "fingerprint plot," which provides a quantitative summary of the types and nature of intermolecular contacts.
For aromatic compounds containing bromine and amide groups, such as this compound, the dominant interactions typically involve hydrogen bonds, halogen bonds, and π-stacking. The Hirshfeld analysis for analogous structures reveals the percentage contribution of each type of contact to the total surface area. iucr.orgacs.orgiucr.org For instance, H···H contacts often represent a significant portion of the surface, reflecting the abundance of hydrogen atoms on the molecular periphery. iucr.orgresearchgate.net Contacts involving the bromine atom (Br···H) and the oxygen atom of the acetamide group (O···H) are critical for understanding the specific hydrogen and halogen bonding patterns that stabilize the crystal structure. iucr.orgresearchgate.net
Table 1: Representative Interatomic Contact Contributions from Hirshfeld Surface Analysis of Analogous Brominated Aromatic Compounds
| Interatomic Contact Type | Percentage Contribution to Hirshfeld Surface (%) | Description |
| H···H | 21-33% | Represents general van der Waals forces and is typically the largest contributor. iucr.orgiucr.orgresearchgate.net |
| Br···H / H···Br | 20-26% | Indicates the prevalence of hydrogen-halogen interactions, crucial for crystal packing in brominated compounds. iucr.org |
| C···H / H···C | 9-21% | Reflects C-H···π interactions and other van der Waals contacts. iucr.orgiucr.org |
| O···H / H···O | 7-13% | Quantifies hydrogen bonds involving the carbonyl oxygen of the acetamide group. iucr.orgacs.org |
| C···C | ~7% | Suggests the presence of π-π stacking interactions between aromatic rings. iucr.orgiucr.org |
| N···H / H···N | 1-3% | Corresponds to hydrogen bonds involving the amide nitrogen. acs.orgresearchgate.net |
This table is generated based on findings from studies on analogous compounds and represents expected values.
Energy Framework Analysis for Visualizing and Quantifying Molecular Pairwise Interactions
Building upon the insights from Hirshfeld analysis, energy framework analysis provides a visual and quantitative assessment of the intermolecular interaction energies within a crystal. This method calculates the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors, offering a deeper understanding of the forces governing crystal architecture. uomphysics.netmdpi.com
The interaction energies are computed using quantum mechanical methods, typically at the B3LYP/6-31G(d,p) or similar levels of theory, on molecular pairs extracted from the crystal structure. The resulting energy frameworks are visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the magnitude of the interaction energy. iucr.org
Table 2: Typical Pairwise Interaction Energies for Acetamide Analogues
| Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |
| Hydrogen Bonding (N-H···O) | -55 | -40 | -95 |
| π-π Stacking | -25 | -70 | -95 |
| Halogen Bonding (C-Br···O) | -15 | -25 | -40 |
| C-H···π Interactions | -10 | -45 | -55 |
Note: These values are illustrative, based on analyses of similar functionalized organic molecules. The total energy also includes repulsion and polarization terms.
Molecular Modeling and Docking Studies for Interaction Mechanisms
Molecular modeling and docking are indispensable tools in drug discovery and materials science. They are used to predict how a ligand, such as this compound, might bind to a biological target or self-assemble. These computational techniques provide insights into the specific interactions that confer activity or stability.
Pharmacophore Modeling for Ligand Design Principles
Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological activity. acs.org A pharmacophore model is generated from a set of known active compounds and can be used to screen large virtual libraries for new potential ligands. nih.gov
For a molecule like this compound, a pharmacophore model would likely include:
Two Aromatic Rings (AR): Corresponding to the two bromophenyl groups, which can engage in hydrophobic and π-stacking interactions. acs.orgnih.gov
One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide group is a strong hydrogen bond acceptor. acs.orgnih.gov
One Hydrogen Bond Donor (HBD): The N-H group of the amide linkage acts as a hydrogen bond donor. nih.gov
Hydrophobic/Halogen Feature (HY/X): The bromine atoms contribute to hydrophobic interactions and can act as halogen bond donors.
Table 3: Hypothetical Pharmacophoric Features for this compound
| Pharmacophoric Feature | Corresponding Molecular Group | Potential Interaction Type |
| Aromatic Ring 1 | 2-bromophenyl group (attached to nitrogen) | π-π stacking, hydrophobic |
| Aromatic Ring 2 | 2-bromophenyl group (attached to carbonyl) | π-π stacking, hydrophobic |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Hydrogen bonding |
| Hydrogen Bond Donor | Amide Hydrogen (N-H) | Hydrogen bonding |
| Halogen/Hydrophobic Center | Bromine atoms | Halogen bonding, hydrophobic |
This model serves as a blueprint for designing new analogues with potentially improved activity by modifying the scaffold while preserving these key electronic and steric features.
Protein-Ligand Interaction Profiling (Focusing on Chemical Interaction)
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. This technique is crucial for understanding the chemical basis of biological activity. Studies on acetamide derivatives have shown their potential to inhibit various enzymes by fitting into their active sites and forming specific non-covalent interactions. nih.govmdpi.comd-nb.info
For an analogue of this compound, docking studies against a target like α-glucosidase or a cyclin-dependent kinase (CDK) would reveal key binding interactions. nih.govmdpi.com The bromophenyl rings would likely occupy hydrophobic pockets, interacting with nonpolar amino acid residues. The central acetamide core would be positioned to form crucial hydrogen bonds with polar residues in the active site. For example, the amide N-H could donate a hydrogen bond to a backbone carbonyl, while the carbonyl oxygen could accept a hydrogen bond from residues like serine or tyrosine. rsc.org
Table 4: Illustrative Protein-Ligand Interactions for Acetamide Analogues from Docking Studies
| Protein Target (PDB ID) | Ligand Analogue | Interacting Residues | Interaction Type | Binding Energy (kcal/mol) |
| α-Glucosidase (e.g., 2ZE0) | Benzothiazine Acetamide Derivative | ASP214, PHE177, GLU276 | Hydrogen Bond, Hydrophobic | -7.02 nih.govresearchgate.net |
| α-Amylase (e.g., 1B2Y) | Benzothiazine Acetamide Derivative | ASP300, GLU233, HIS201 | Hydrogen Bond, π-Alkyl | -6.6 nih.govresearchgate.net |
| Cyclin-Dependent Kinase 5 (e.g., 3IG7) | Indole-bearing Azine Derivative | GLU81, PHE82, ASP86 | Hydrogen Bond, π-π Stacking | -8.5 to -9.5 mdpi.com |
| Cyclin-Dependent Kinase 8 (e.g., 5XG) | Benzimidazole Thiazolidinone | LYS52, ASP173, GLY24 | Hydrogen Bond, Hydrophobic | High XPG Score d-nb.info |
This table summarizes findings for various acetamide analogues docked into different protein targets, illustrating the common interaction patterns.
Nonlinear Optical (NLO) Properties Analysis
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics, telecommunications, and optical data storage. mdpi.comacs.org Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of new organic molecules. nih.govresearchgate.net
The key parameters for NLO activity are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. A large hyperpolarizability value (β) is indicative of a significant NLO response. mdpi.comrsc.org This property is often associated with molecules possessing a strong charge-transfer character, typically arising from an electron-donating group connected to an electron-withdrawing group through a π-conjugated system.
For this compound, DFT calculations can determine its electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap (ΔE) is often correlated with higher polarizability and a greater NLO response. nih.gov The analysis of analogues shows that strategic placement of donor and acceptor groups can significantly enhance the first hyperpolarizability (β). mdpi.comrsc.org While the acetamide linker itself is not a classic π-bridge, the two bromophenyl rings provide a large, polarizable electron cloud.
Table 5: Calculated Nonlinear Optical Properties for Analogous Organic Compounds
| Compound Analogue | HOMO-LUMO Gap (eV) | Dipole Moment (μ, Debye) | Polarizability (α, esu) | First Hyperpolarizability (β, esu) |
| Aniline-based Acetamide | ~4.5 | 3 - 6 | ~3.0 x 10⁻²³ | ~1.5 - 8.0 x 10⁻³⁰ |
| Chalcone-based Acetamide | ~3.8 | 5 - 8 | ~5.5 x 10⁻²³ | ~1.0 - 1.5 x 10⁻²⁹ |
| DTS(FBTTh₂)₂-based Derivative | ~2.1 | 2 - 10 | ~3.5 x 10⁻²² | ~1.3 x 10⁻²⁶ |
Data compiled from DFT studies on various NLO-active organic molecules to provide a comparative context. mdpi.comnih.govresearchgate.net 'esu' stands for electrostatic units.
Role of N,2 Bis 2 Bromophenyl Acetamide As a Versatile Organic Building Block
Contribution to the Synthesis of Functionalized Organic Compounds
The reactivity of the bromine and amide groups in N,2-Bis(2-bromophenyl)acetamide makes it an excellent precursor for a variety of functionalized organic compounds. The bromine atoms are particularly susceptible to substitution and coupling reactions, which are fundamental processes in organic synthesis.
Detailed Research Findings:
Researchers have utilized the related compound, 2-bromo-N-(2-bromophenyl) acetamide (B32628), as a key intermediate in the synthesis of complex heterocyclic systems. For instance, it has been successfully reacted with 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide in the presence of potassium carbonate and dimethyl formamide (B127407) to produce 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] sigmaaldrich.comontosight.aithiazin-2-yl)-N-(2-bromophenyl) acetamide. tandfonline.com This reaction highlights the utility of the bromo-acetamide moiety in N-alkylation reactions to form larger, functionalized molecules.
Furthermore, copper-catalyzed reactions offer a pathway to introduce new functional groups. A study demonstrated a simple copper-catalyzed direct amination of ortho-functionalized haloarenes, including N-(2-bromophenyl)acetamide derivatives, using sodium azide (B81097) as the amino source. acs.org This method allows for the conversion of the bromo-substituent to an amino group, yielding ortho-functionalized aromatic amines which are themselves valuable synthetic intermediates. acs.org
The following table summarizes representative synthetic transformations involving bromo-phenylacetamide structures, illustrating their role as versatile building blocks.
| Precursor | Reagents & Conditions | Product | Application/Significance |
| 2-bromo-N-(2-bromophenyl) acetamide | 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide, K₂CO₃, DMF, 100°C | 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] sigmaaldrich.comontosight.aithiazin-2-yl)-N-(2-bromophenyl) acetamide | Synthesis of complex heterocyclic compounds with potential pharmacological activity. tandfonline.com |
| N-(2-bromophenyl)acetamide derivatives | NaN₃, Copper Catalyst, Ethanol | ortho-functionalized aromatic amines | Provides a route to valuable amino-functionalized intermediates for further synthesis. acs.org |
| 2-bromo-N-(2-bromophenyl)acetamide | Indole (B1671886), Palladium Catalyst, Norbornene | 1,4-bis(2-bromophenyl)piperazine-2,5-dione | Unintended product formation that reveals pathways to symmetrical heterocyclic scaffolds. beilstein-journals.org |
Incorporation into Complex Molecular Architectures and Scaffolds
The unique structure of this compound, with its two aryl halides, makes it a candidate for intramolecular and intermolecular cyclization reactions, leading to the formation of complex molecular architectures and rigid scaffolds. These scaffolds are often the core of pharmacologically active molecules and advanced materials.
An interesting case demonstrates the potential of this type of molecule to form cyclic structures. In an attempt to synthesize an open-chain precursor for an indolo[2,3-d] sigmaaldrich.combenzazepine scaffold, the reaction of indole with 2-bromo-N-(2-bromophenyl)acetamide under palladium catalysis did not yield the expected product. Instead, it resulted in the formation of 1,4-bis(2-bromophenyl)piperazine-2,5-dione in 61% yield. beilstein-journals.org This unexpected outcome underscores the propensity of this building block to undergo self-condensation to form stable heterocyclic systems, in this case, a diketopiperazine scaffold. beilstein-journals.org Such scaffolds are prevalent in natural products and are of significant interest in drug discovery.
The ability to form such complex structures is highly valuable. For example, quinolinone-piperazine fragments have been linked to phenylacetamide derivatives to create dual inhibitors targeting acetylcholinesterase and amyloid-beta aggregation, which are implicated in Alzheimer's disease. bath.ac.uk This demonstrates how acetamide linkers can be used to connect different pharmacophores into a single, complex molecule with multi-targeting capabilities. bath.ac.uk Similarly, pyrazole-acetamide ligands have been used to construct mononuclear coordination complexes, where the acetamide group acts as a flexible linker and coordination site for metal ions, leading to self-assembled 2D and 3D architectures through hydrogen bonding. rsc.org
Potential in Material Science Applications (e.g., Polymer Precursors, Advanced Materials)
The bifunctional nature of this compound, arising from its two reactive bromophenyl groups, suggests its potential as a monomer or precursor for advanced materials and polymers. Aryl halides are common starting materials for cross-coupling reactions used in polymer synthesis.
While direct material science applications for this compound are not extensively documented, the applications of analogous compounds are instructive. For instance, the structurally similar N,2-bis(2-fluorophenyl)acetamide is noted for its utility in the development of advanced materials, including fluorinated polymers. This suggests that this compound could similarly serve as a precursor for bromine-containing polymers, which may exhibit interesting properties such as flame retardancy or specific optical characteristics.
Furthermore, related acetamide derivatives have been investigated for their potential in creating materials with nonlinear optical (NLO) properties. Researchers have synthesized aniline-based amides via palladium-catalyzed Suzuki cross-coupling of N-(2,5-dibromophenyl) acetamide with various arylboronic acids. researchgate.net The resulting triphenyl acetamide analogues were studied using density functional theory (DFT) to explore their potential as optoelectronic devices. researchgate.net This indicates that the core acetamide structure, when appropriately functionalized, can be a key component of advanced NLO materials. The presence of heavy bromine atoms in this compound could influence the electronic properties of such materials.
The use of related compounds as polymer precursors is also established. For example, arylamide bisnadimides, which are useful as prepolymers, can be produced by condensing a nadimide compound substituted with a halogenated aromatic group with a dinucleophile. google.com This highlights a general strategy where halogenated aromatic amides serve as key components in the synthesis of monomers for high-performance polymers.
| Compound Class | Potential Material Application | Rationale/Supporting Evidence |
| Fluorinated Acetamides (e.g., N,2-bis(2-fluorophenyl)acetamide) | Fluorinated Polymers | Utilized as a building block in the development of advanced materials. |
| Brominated Acetamides (e.g., N-(2,5-dibromophenyl) acetamide) | Nonlinear Optical (NLO) Materials | Suzuki coupling products show potential for optoelectronic applications based on DFT studies. researchgate.net |
| Halogenated Aromatic Amides | Polymer Precursors (Prepolymers) | Used in condensation reactions to form monomers for high-performance polymers like polyimides. google.com |
Future Directions and Emerging Research Avenues for N,2 Bis 2 Bromophenyl Acetamide
Development of Sustainable and Green Synthetic Routes
The chemical industry's growing emphasis on environmental stewardship is driving the development of green and sustainable synthetic methodologies. For N,2-Bis(2-bromophenyl)acetamide, future research will likely focus on moving away from traditional synthesis protocols that may involve hazardous reagents and generate significant waste.
Key areas of exploration will include:
Solvent-Free and Aqueous Synthesis: Investigating solvent-free reaction conditions or the use of water as a green solvent can dramatically reduce the environmental footprint of the synthesis. semanticscholar.orgresearchgate.net Methods like trituration and direct heating in the presence of a catalyst, such as boric acid, have shown promise for other amides and could be adapted. semanticscholar.orgresearchgate.net
Catalytic Amide Bond Formation: The use of heterogeneous catalysts, such as silica-based catalysts, offers advantages in terms of reusability and ease of separation. whiterose.ac.uk Research into optimizing these catalysts for the synthesis of this compound could lead to more efficient and sustainable processes. whiterose.ac.uk
Alternative Starting Materials: Exploring alternative, more benign starting materials and reagents is a cornerstone of green chemistry. sioc-journal.cn This could involve moving away from acyl chlorides to direct coupling of carboxylic acids and amines using green coupling agents.
A comparative table of potential green synthesis strategies is presented below:
| Synthesis Strategy | Potential Advantages | Key Research Challenges |
| Solvent-Free Synthesis | Reduced solvent waste, potential for higher reaction rates. | Ensuring adequate mixing and heat transfer. |
| Aqueous Synthesis | Environmentally benign solvent, reduced cost. | Overcoming solubility issues of non-polar reactants. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. | Catalyst deactivation, optimizing catalyst efficiency. |
| Alternative Reagents | Reduced toxicity and hazardous byproducts. | Identifying effective and readily available green reagents. |
Exploration of Novel Catalytic Approaches for Selective Functionalization
The two bromo-substituted phenyl rings in this compound offer multiple sites for further functionalization. Developing novel catalytic approaches to selectively modify these positions is a significant area for future research, opening doors to a wide array of new derivatives with tailored properties.
Future research in this area will likely focus on:
C-H Activation/Functionalization: Transition metal-catalyzed C-H activation is a powerful tool for the direct introduction of new functional groups onto aromatic rings, avoiding the need for pre-functionalized substrates. rsc.orgacs.orgnih.gov Research will likely target the selective C-H arylation, alkenylation, or alkylation of the bromophenyl moieties. acs.orgnih.gov The use of directing groups can control the regioselectivity of these reactions. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, are well-established methods for forming carbon-carbon and carbon-nitrogen bonds. Future work could explore the sequential and selective coupling at the two bromine positions to create complex, unsymmetrical molecules.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates and forging new bonds. nih.govbeilstein-journals.org This approach could be employed for the functionalization of this compound under green and sustainable conditions. beilstein-journals.org
The table below outlines potential catalytic functionalization strategies:
| Catalytic Approach | Target Functionalization | Potential Benefits |
| Palladium-Catalyzed C-H Arylation | Introduction of new aryl groups. | Atom economy, access to complex biaryl structures. acs.org |
| Rhodium-Catalyzed Alkenylation | Introduction of vinyl groups. | Synthesis of precursors for polymerization or further modification. nih.gov |
| Photoredox-Catalyzed Alkylation | Introduction of alkyl chains. | Mild reaction conditions, high functional group tolerance. nih.gov |
| Copper-Catalyzed Cross-Coupling | Formation of C-N or C-O bonds. | Access to a diverse range of derivatives. |
Advanced Characterization Techniques for In-Situ Reaction Monitoring
To optimize synthetic routes and gain deeper mechanistic insights, the ability to monitor reactions in real-time is crucial. Future research will increasingly leverage advanced spectroscopic and analytical techniques for the in-situ monitoring of the synthesis and functionalization of this compound.
Emerging techniques in this domain include:
Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-visible spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. mdpi.comperkinelmer.comfiveable.me
Hyphenated Techniques: The combination of separation techniques with spectroscopic detection, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), allows for the detailed analysis of complex reaction mixtures. numberanalytics.com
Process Analytical Technology (PAT): The integration of in-situ monitoring tools into the reaction setup enables continuous data acquisition and process control, leading to improved yield, purity, and safety.
The following table summarizes the application of various in-situ monitoring techniques:
| Technique | Information Gained | Advantages for this compound |
| FTIR Spectroscopy | Changes in functional groups (e.g., C=O, N-H). perkinelmer.com | Non-invasive, provides real-time kinetic data. perkinelmer.com |
| Raman Spectroscopy | Vibrational information, suitable for aqueous solutions. mdpi.comfiveable.me | Complements FTIR, less interference from water. fiveable.me |
| Mass Spectrometry | Identification of intermediates and byproducts. | High sensitivity and specificity. |
| NMR Spectroscopy | Detailed structural information of species in solution. mdpi.com | Unambiguous identification of reaction components. mdpi.com |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The synergy between artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed and synthesized. For this compound, AI and machine learning (ML) offer powerful tools to accelerate research and development.
Future applications in this area include:
Retrosynthesis Prediction: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives, moving beyond human intuition. acs.orgengineering.org.cngrace.comchemrxiv.org These models learn from vast databases of chemical reactions to suggest optimal disconnections and starting materials. engineering.org.cn
Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of this compound derivatives, even before they are synthesized. scholasticahq.comgu.semdpi.comresearchgate.netarxiv.org This allows for the in-silico screening of large virtual libraries to identify candidates with desired characteristics.
Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. numberanalytics.com
The integration of AI and ML can be visualized through the following workflow:
| AI/ML Application | Input Data | Predicted Output | Impact on Research |
| Retrosynthesis | Target molecule structure. | Potential synthetic pathways. | Discovery of novel and more efficient syntheses. grace.com |
| Property Prediction | Molecular structure (SMILES, graph). scholasticahq.com | Physicochemical and biological properties. | Prioritization of synthetic targets. gu.se |
| Reaction Optimization | Reaction parameters and outcomes. | Optimal reaction conditions. | Increased efficiency and reduced experimental effort. |
Investigation of Self-Assembly and Supramolecular Chemistry
The presence of halogen atoms and amide functionalities in this compound makes it a promising candidate for the construction of ordered supramolecular architectures through non-covalent interactions.
Future research in this field will likely explore:
Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules to form well-defined assemblies. acs.org The directionality and strength of halogen bonds make them a powerful tool for crystal engineering. acs.org
Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling the formation of robust hydrogen-bonded networks. rsc.orgrsc.orgrsc.org
Orthogonal Self-Assembly: The combination of hydrogen and halogen bonding could lead to the formation of complex, multi-dimensional supramolecular structures. rsc.orgrsc.org By carefully designing the molecular building blocks, it may be possible to create porous organic frameworks with potential applications in gas storage or catalysis. rsc.org
Hierarchical Superstructures: The self-assembly of individual molecules into larger, ordered structures is a key area of interest. acs.org Investigating how this compound assembles on surfaces or in solution could reveal novel nanomaterials with interesting optical or electronic properties. indico.globalarxiv.org
The following table highlights the key non-covalent interactions and their potential role in the supramolecular chemistry of this compound:
| Interaction | Participating Groups | Potential Supramolecular Outcome |
| Halogen Bonding | C-Br --- Lewis Base | Formation of 1D chains or 2D sheets. acs.org |
| Hydrogen Bonding | N-H --- O=C | Creation of robust tapes or layers. rsc.orgresearchgate.net |
| π-π Stacking | Phenyl rings | Stabilization of layered structures. |
| Combined Interactions | All of the above | Formation of complex 3D frameworks. rsc.orgrsc.org |
Q & A
Q. What are the common synthetic routes for preparing N,2-Bis(2-bromophenyl)acetamide and its derivatives?
Methodological Answer: this compound derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Pd(dppf)Cl₂ catalyst in a THF:H₂O (5:1) solvent system with K₂CO₃ as a base enables efficient cyclization at 80°C under nitrogen . Purification involves column chromatography and solvent extraction. Similar protocols are used for structurally related compounds, such as N-(2-fluorophenylethyl)-2-(2-bromophenyl)acetamide, with yields optimized by adjusting stoichiometry and reaction time .
Q. How is X-ray crystallography applied to confirm the molecular structure of brominated acetamide derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, N-substituted 2-phenylacetamide analogs are crystallized and analyzed using SHELX software (e.g., SHELXL for refinement and SHELXS for structure solution) . Parameters like bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) are refined to confirm stereochemistry. OLEX2 is often used for visualization and analysis of electron density maps .
Q. What safety protocols are critical when handling brominated acetamides in laboratory settings?
Methodological Answer: Brominated acetamides require strict safety measures:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Storage: Store in sealed containers away from incompatible reagents (e.g., strong oxidizers) .
- Spill Management: Neutralize spills with inert adsorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound derivatives?
Methodological Answer: Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) evaluates ligand-receptor interactions. For instance, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-(2-bromophenyl)acetamide was docked into α-glucosidase and α-amylase active sites to predict binding affinities and inhibitory mechanisms. Key parameters include binding energy (ΔG), hydrogen-bond interactions, and hydrophobic contacts . ADMET predictions further assess pharmacokinetic properties like bioavailability and toxicity .
Q. What challenges arise in refining crystal structures of brominated acetamides using SHELX?
Methodological Answer: Challenges include:
- Disorder in Bromine Atoms: High electron density of bromine can cause positional disorder, requiring PART and SUMP instructions in SHELXL to model split positions .
- Twinned Crystals: SHELXL’s TWIN and BASF commands are used to handle twinning, common in brominated compounds due to heavy atoms .
- Resolution Limits: Low-resolution data (e.g., >1.0 Å) may necessitate constraints on thermal parameters (ISOR/DFIX) to stabilize refinement .
Q. How are enzyme kinetics assays designed to evaluate inhibitory effects of brominated acetamides?
Methodological Answer:
- Assay Design:
- Substrate Titration: Determine Vₘₐₓ and Kₘ using varying substrate concentrations (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) .
- Inhibitor Screening: Pre-incubate enzyme with compound (0–100 µM) and measure residual activity spectrophotometrically.
- Mechanistic Analysis: Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
- Validation: IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism), with triplicate runs to ensure reproducibility .
Q. How do structural modifications (e.g., substituent position) influence the biological activity of brominated acetamides?
Methodological Answer:
- SAR Studies: Compare analogs with varying substituents (e.g., 2-bromo vs. 4-bromo phenyl groups). For example, N-benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide showed enhanced anticoagulant activity due to nitro group electron-withdrawing effects .
- Computational Tools: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with activity .
- In Vivo Testing: Derivatives with improved logP values (e.g., <3.0) are prioritized for pharmacokinetic studies in diabetic rat models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
